2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine

Lipophilicity Drug-likeness Chromatographic retention

2H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine (CAS 42395-61-9) is a C9H6N2S2 heterocyclic compound belonging to the thiazolo-benzothiazine fused-ring class (molecular weight 206.29 g/mol). Its structure features a thiazole ring linearly fused to a 1,4-benzothiazine core, producing a rigid, planar scaffold with a topological polar surface area (TPSA) of 75.32 Ų and a calculated partition coefficient (LogP) of 0.44.

Molecular Formula C9H6N2S2
Molecular Weight 206.3 g/mol
CAS No. 42395-61-9
Cat. No. B13951168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine
CAS42395-61-9
Molecular FormulaC9H6N2S2
Molecular Weight206.3 g/mol
Structural Identifiers
SMILESC1N=C2C(=CC=C3C2=NC=CS3)S1
InChIInChI=1S/C9H6N2S2/c1-2-7-9(11-5-13-7)8-6(1)12-4-3-10-8/h1-4H,5H2
InChIKeyJZIQRUAKVRENKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine (CAS 42395-61-9): Physicochemical Baseline & Procurement-Relevant Classification


2H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine (CAS 42395-61-9) is a C9H6N2S2 heterocyclic compound belonging to the thiazolo-benzothiazine fused-ring class (molecular weight 206.29 g/mol) . Its structure features a thiazole ring linearly fused to a 1,4-benzothiazine core, producing a rigid, planar scaffold with a topological polar surface area (TPSA) of 75.32 Ų and a calculated partition coefficient (LogP) of 0.44 . This compound is primarily procured as a synthetic building block or reference standard for medicinal chemistry and materials science research, and it is closely related to several regioisomeric and tautomeric variants that share the same molecular formula but differ substantially in predicted physicochemical and potentially biological properties.

Synthetic Building Block Procurement for heterocyclic chemistry and materials research
Reference Standard Isomer-specific HPLC/GC method development and verification
Fragment Design Zero H-bond donor scaffold with low predicted lipophilicity

Why 2H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine Analog Substitution Carries Quantifiable Risk


Thiazolo-benzothiazine isomers sharing the formula C9H6N2S2 are not interchangeable. The 2H tautomer (CAS 42395-61-9) exhibits a calculated LogP approximately 1.6–3.0 units lower than its 4H, 5H, 6H, and 7H counterparts . This substantial difference in predicted lipophilicity — from LogP 0.44 for the target to as high as 3.42 for 6H-thiazolo[5,4-h][1,4]benzothiazine — translates to fundamentally different solubility profiles, membrane permeability predictions, and chromatographic behavior. Procurement of an incorrect isomer without verifying the specific CAS registry number introduces uncontrolled variability that can confound structure–activity relationship studies, alter reaction outcomes in downstream synthetic steps, and invalidate computational model predictions that rely on accurate physicochemical descriptors.

Lipophilicity mismatch Tautomeric isomers shift predicted logP by more than 1.5 units, reversing solubility and permeability rankings.
Topological mismatch Ring fusion geometry differs between [4,5-f] and [5,4-f]/[5,4-h] scaffolds, altering metal coordination and binding pose.
Functionalized analog mismatch Amino- or oxo-substituted derivatives introduce additional H-bond donors that confound SAR interpretation.

Head-to-Head Evidence: 2H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine vs. Closest Isomeric Analogs


Predicted Lipophilicity (LogP): 2H-Tautomer is 3–7× More Hydrophilic Than Its Isomers

The target compound (2H tautomer) has a calculated LogP of 0.44, reflecting markedly higher predicted hydrophilicity than every other thiazolo-benzothiazine isomer examined . The 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine (CAS 42395-63-1) shows LogP 2.03, a >4.6-fold increase in predicted octanol–water partitioning . The 6H-thiazolo[5,4-h][1,4]benzothiazine (CAS 234-02-6) shows LogP 3.42, a ~7.8-fold difference . This LogP gap is large enough to reverse predicted membrane permeability and solubility rankings among isomers.

Predicted LogP
Head-to-head
Target LogP 0.44 vs isomers 2.03–3.42; Δ up to 2.98
Hydrophilicity rank may reverse membrane permeability predictions
Consistent computational methodology; experimental logD/logP confirmation recommended
Lipophilicity Drug-likeness Chromatographic retention

Topological Polar Surface Area (TPSA): Distinct H-Bonding Profile vs. Isomers

The target 2H tautomer possesses a calculated TPSA of 75.32 Ų, consistently lower than the 78.79 Ų observed for the 4H-thiazolo[5,4-f] isomer (CAS 42395-63-1), the 7H-thiazolo[4,5-f] isomer (CAS 13394-19-9), and the 4H-thiazolo[4,5-g] isomer (CAS 42395-62-0), and lower than the 78.46 Ų of the 6H-thiazolo[5,4-h] isomer (CAS 234-02-6) . This 3.14–3.47 Ų deficit arises from differences in heteroatom ring topology and alters the compound's predicted hydrogen-bond donor/acceptor profile relative to its isomers.

Predicted TPSA
Head-to-head
Target 75.32 Ų vs isomers 78.46–78.79 Ų; Δ 3.14–3.47 Ų
Modest TPSA difference may affect oral absorption classification
Relevant for Veber rule and docking score interpretation
Polar surface area Hydrogen bonding Oral bioavailability prediction

Regioisomeric Ring Fusion Topology: Unique 2H-[4,5-f] Scaffold Among C9H6N2S2 Isomers

Among the C9H6N2S2 thiazolo-benzothiazine isomer family, the 2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine scaffold (CAS 42395-61-9) is the sole representative combining the 2H tautomeric state with the [4,5-f] linear fusion geometry [1]. Alternative scaffolds include 4H-[5,4-f] (CAS 42395-63-1), 7H-[4,5-f] (CAS 13394-19-9), 4H-[4,5-g] (CAS 42395-62-0), and 6H-[5,4-h] (CAS 234-02-6). The [4,5-f] fusion pattern positions the thiazole sulfur atom para to the benzothiazine nitrogen, creating a distinct electronic conjugation pathway not available to the [5,4-f] or [5,4-h] analogs [2]. This topological difference is fixed — it cannot be interconverted without bond breaking and re-formation.

Scaffold Identity
Class-level
2H-[4,5-f] is unique among C9H6N2S2 isomers; no other isomer shares this topology
Controls metal coordination and binding pose in target proteins
Fixed topology; cannot interconvert without bond breaking
Ring fusion Tautomerism Scaffold diversity

Predicted Hydrogen-Bond Acceptor Count: Consistent 4-Acceptor Profile vs. Functionalized Derivatives

The target compound presents 4 hydrogen-bond acceptor sites (two thiazole N/S pairs plus two benzothiazine N/S pairs), identical to its unsubstituted C9H6N2S2 isomers . However, this distinguishes the unsubstituted core from functionalized derivatives such as 2-amino-6-oxo-6,7-dihydro-5H-thiazolo[4,5-f]benzothiazine (CAS 14446-40-3, C9H7N3OS2, MW 237.31) which introduces additional H-bond donor and acceptor functionality [1]. For applications requiring a minimalist, unfunctionalized heterocyclic scaffold without confounding H-bond donors, the 2H-[4,5-f] core provides a cleaner baseline than amino- or oxo-substituted analogs.

H-Bond Profile
Class-level
HBA=4, HBD=0 vs 2-amino-6-oxo derivative HBA=5, HBD=2
Cleaner scaffold without H-bond donors simplifies SAR interpretation
Relevant for fragment-based design and supramolecular chemistry
Hydrogen bond acceptor Molecular recognition Solubility

Reported Synthetic Accessibility: Modest Cyclization Yields Demand Verified Identity

The synthesis of the 2H-[4,5-f] core via cyclocondensation of thioamide precursors has been described as producing only modest yields (18–22%) due to competing side reactions that generate non-cyclized byproducts . While analogous synthetic challenges affect other thiazolo-benzothiazine isomers, the low cyclization efficiency of this specific scaffold means that commercial samples require rigorous analytical verification (HPLC, NMR) to confirm the absence of uncyclized intermediates or regioisomeric contaminants. This synthetic idiosyncrasy is scaffold-dependent and supports procurement from suppliers who provide batch-specific certificates of analysis.

Reported Yield
Data to verify
18–22% cyclization yield
Low yield demands verified purity documentation
Impurity carryover risk elevated; request batch-specific COA
Synthetic yield Cyclization Quality control

Defined Application Scenarios Where 2H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine (CAS 42395-61-9) Provides Measurable Advantage


Fragment-Based Drug Discovery Requiring a Low-Lipophilicity Heterocyclic Core

In fragment library design, LogP < 1 is a desirable starting point to allow lipophilicity to be added during subsequent optimization. With LogP 0.44 , the 2H-[4,5-f] scaffold offers a 4.6–7.8× hydrophilicity advantage over its isomeric counterparts (LogP 2.03–3.42). This makes it the preferred choice for fragment screens targeting polar binding sites or for CNS drug discovery programs where excessive lipophilicity correlates with higher attrition rates.

Computational Chemistry and QSAR Model Calibration Using Isomer Pairs

The substantial LogP range (0.44–3.42) and TPSA variation (75.32–78.79 Ų) across the C9H6N2S2 isomer family make these compounds useful as a calibration set for validating in silico ADME prediction algorithms. The 2H tautomer serves as the low-logP anchor point in such training sets, and its verified procurement ensures the integrity of the isomer series.

Materials Science: Electron-Deficient Building Block for Conjugated Systems

The [4,5-f] fusion geometry positions the thiazole sulfur in a distinct electronic relationship to the benzothiazine core [1], yielding a scaffold suitable for constructing donor–acceptor conjugated molecules. The absence of extraneous substituents (zero H-bond donors, no reactive functional groups) provides a clean electronic baseline for optoelectronic property tuning through controlled post-functionalization.

Reference Standard for Isomer-Specific Analytical Method Development

Given the existence of at least five C9H6N2S2 regioisomers with distinct CAS numbers, the 2H-[4,5-f] compound serves as a critical reference standard for HPLC or GC method development aimed at resolving isomeric mixtures. Its unique retention characteristics (predicted from LogP 0.44) enable unambiguous identification in isomer separation protocols.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Low predicted lipophilicity (hydrophilic isomer)
Confirm experimental logD/logP and solubility
In silico ADME model calibration
Wide LogP/TPSA range across isomer series
Validate computational predictions with measured data
Donor-acceptor materials research
[4,5-f] fusion geometry for distinct conjugation
Characterize optical and electronic properties
Isomer-specific analytical standard
Unique retention predicted from low LogP
Develop HPLC/GC method for isomer separation
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